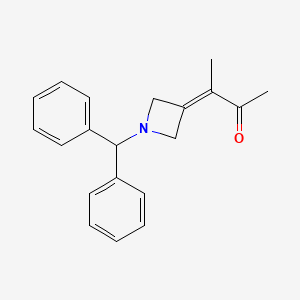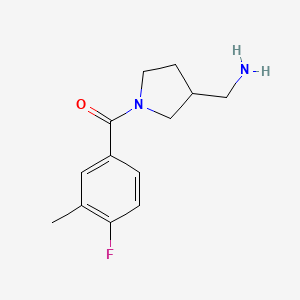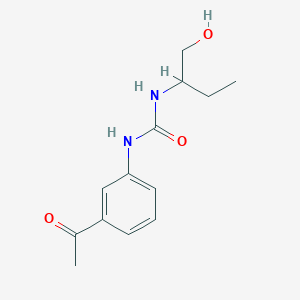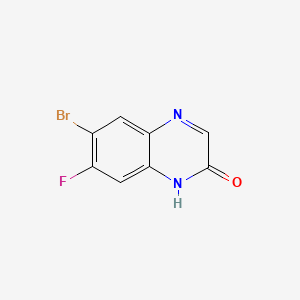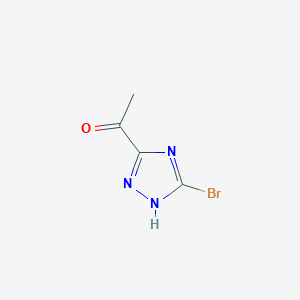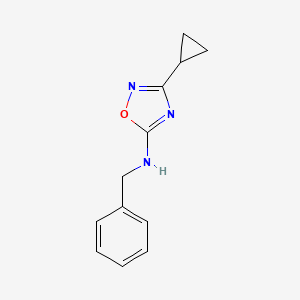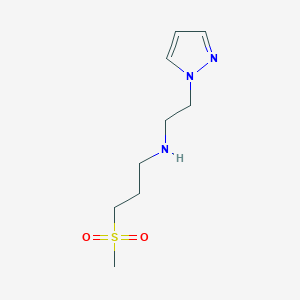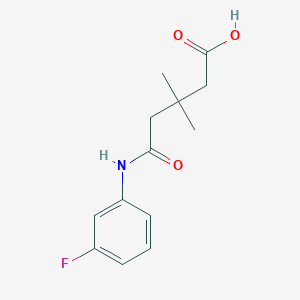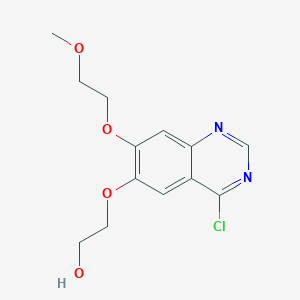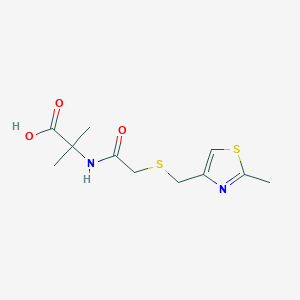
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Acetamido Group: The acetamido group is typically formed through the reaction of acetic anhydride with an amine precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the acetamido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Amines: Resulting from reduction reactions.
Substituted Thiazoles: Products of substitution reactions.
科学的研究の応用
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
類似化合物との比較
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring structure.
特性
分子式 |
C11H16N2O3S2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
2-methyl-2-[[2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N2O3S2/c1-7-12-8(5-18-7)4-17-6-9(14)13-11(2,3)10(15)16/h5H,4,6H2,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
DCSSVXIMFUFCQY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CSCC(=O)NC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



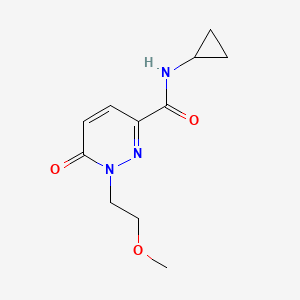
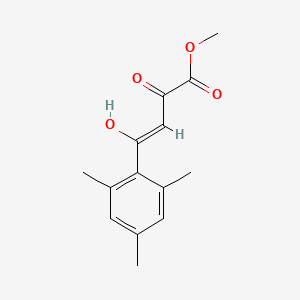
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
